Technical Whitepaper: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid
Technical Whitepaper: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid
Core Pharmacophore & Synthetic Utility in Kinase Drug Discovery
Executive Summary
1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 934568-20-4) represents a critical scaffold in modern medicinal chemistry, functioning primarily as a bioisostere for indole-5-carboxylic acid. By incorporating the 7-azaindole core, this molecule offers improved aqueous solubility and distinct hydrogen-bonding capabilities compared to its carbocyclic analogues.
Its N1-methyl substitution profile modulates the donor/acceptor landscape of the pyrrole ring, making it a highly specific "hinge-binder" in kinase inhibitor design. This whitepaper analyzes its physicochemical properties, validated synthetic pathways, and strategic application in targeting FGFR and PDE4B pathways.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The 7-azaindole core provides a lower LogP and higher metabolic stability than the corresponding indole. The N1-methyl group eliminates the hydrogen bond donor capability of the pyrrole nitrogen, a strategic modification to improve membrane permeability and selectivity.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
| CAS Number | 934568-20-4 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| SMILES | CN1C=CC2=C1N=CC(=C2)C(O)=O |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent) |
Table 2: Predicted Physicochemical Properties
| Parameter | Value (Approx.) | Significance |
| pKa (Acid) | ~3.8 - 4.2 | Carboxylic acid deprotonates at physiological pH, aiding solubility. |
| pKa (Base) | ~2.5 (Pyridine N) | The pyridine nitrogen is weakly basic due to electron withdrawal by the pyrrole ring. |
| LogP | 1.2 - 1.5 | Moderate lipophilicity; N-methylation increases LogP vs. parent (0.9). |
| TPSA | ~50 Ų | Favorable for cell permeability (Rule of 5 compliant). |
Synthetic Methodology
The synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid generally proceeds via the functionalization of the parent 7-azaindole. Direct methylation of the carboxylic acid is difficult due to competitive O-methylation; therefore, an ester intermediate is preferred.
Validated Protocol: N-Methylation & Hydrolysis
Objective: Synthesis from Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
Step 1: N-Alkylation
-
Reagents: Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Iodomethane (MeI, 1.1 eq).
-
Solvent: Anhydrous DMF or THF.
-
Procedure:
-
Cool the solution of starting ester in DMF to 0°C under N₂ atmosphere.
-
Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min to ensure deprotonation of the pyrrole N-H.
-
Add MeI dropwise. Allow warming to room temperature (RT) and stir for 2–4 hours.
-
Quench: Pour into ice water. The product (Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) often precipitates or can be extracted with EtOAc.
-
Step 2: Ester Hydrolysis
-
Reagents: Lithium Hydroxide (LiOH·H₂O, 3.0 eq).
-
Solvent: THF/Water/MeOH (3:1:1).
-
Procedure:
-
Dissolve the intermediate ester in the solvent mixture.
-
Add LiOH and stir at RT (or 50°C if sluggish) for 4–12 hours.
-
Workup: Acidify carefully with 1N HCl to pH ~3–4. The carboxylic acid product (CAS 934568-20-4) will precipitate. Filter, wash with cold water, and dry.
-
Diagram 1: Synthetic Pathway
Caption: Two-step synthesis via N-methylation of the ester precursor followed by saponification.
Medicinal Chemistry Applications
Kinase Hinge Binding (Scaffold Hopping)
The 7-azaindole core is a privileged scaffold in kinase drug discovery because it mimics the purine ring of ATP.
-
N7 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor, interacting with the "hinge" region of the kinase ATP-binding pocket.
-
N1-Methylation: By methylating the N1 position, the hydrogen bond donor capability is removed. This is often used to:
-
Improve selectivity against kinases that require a donor at this position.
-
Prevent non-specific binding to off-targets.
-
Increase lipophilicity for better blood-brain barrier (BBB) penetration (relevant for CNS targets like PDE4B).
-
Target Relevance
-
FGFR Inhibitors: Derivatives of pyrrolo[2,3-b]pyridine-5-carboxylic acid have shown potency against Fibroblast Growth Factor Receptors (FGFR1/2/3), where the carboxylic acid moiety is often converted to an amide to interact with the gatekeeper residue or solvent-front regions.
-
PDE4B Inhibitors: The scaffold has been utilized in the design of phosphodiesterase 4B inhibitors for inflammatory diseases.[1] The 1-methyl group is crucial for optimizing the pharmacokinetic profile.
Diagram 2: Pharmacophore Logic (ATP Mimicry)
Caption: Pharmacophore mapping of the scaffold showing critical binding vectors for kinase inhibition.
Analytical Characterization
To validate the synthesis of CAS 934568-20-4, the following spectral features are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~12.5-13.0 ppm: Broad singlet (COOH).
-
δ ~8.8-9.0 ppm: Doublet (H-6, pyridine ring, desheilded by N and COOH).
-
δ ~8.4-8.6 ppm: Doublet (H-4).
-
δ ~7.6 ppm: Doublet (H-2, pyrrole ring).
-
δ ~6.6 ppm: Doublet (H-3, pyrrole ring).
-
δ ~3.8-3.9 ppm: Singlet (3H, N-CH₃ ). Key differentiator from parent.
-
-
Mass Spectrometry (ESI):
-
Positive Mode: [M+H]⁺ = 177.18.
-
Negative Mode: [M-H]⁻ = 175.16.
-
Handling & Stability
-
Storage: Store at 2-8°C in a tightly sealed container, protected from light.
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
-
Safety: Irritant. Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Handle in a fume hood with appropriate PPE.
References
-
Medicinal Chemistry Application (FGFR) Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[2][3] RSC Advances, 2021.[2] [Link]
-
Medicinal Chemistry Application (PDE4B) Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. J. Med.[4] Chem. / PubMed Central. [Link]
-
Synthetic Methodology (7-Azaindole Functionalization) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines (and related azaindoles). JNAS, 2024. [Link]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
